Verlamelin

Description

Properties

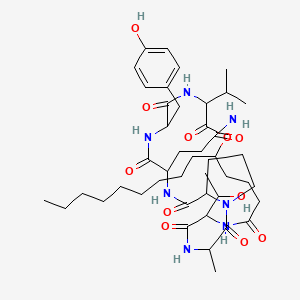

Molecular Formula |

C45H71N7O11 |

|---|---|

Molecular Weight |

886.1 g/mol |

IUPAC Name |

3-[6-(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide |

InChI |

InChI=1S/C45H71N7O11/c1-6-7-8-9-10-11-12-15-32-16-13-18-37(56)50-39(29(5)53)43(60)47-28(4)44(61)52-25-14-17-35(52)42(59)48-33(23-24-36(46)55)40(57)49-34(26-30-19-21-31(54)22-20-30)41(58)51-38(27(2)3)45(62)63-32/h19-22,27-29,32-35,38-39,53-54H,6-18,23-26H2,1-5H3,(H2,46,55)(H,47,60)(H,48,59)(H,49,57)(H,50,56)(H,51,58) |

InChI Key |

SORSHHMYDAJYHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1CCCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)C)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Verlamelin-Producing Fungal Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verlamelin is a cyclic lipopeptide with significant antifungal properties, making it a compound of interest for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the fungal species known to produce this compound, its biological activities, biosynthetic pathway, and relevant experimental protocols. Quantitative data on its bioactivity is presented in a structured format, and detailed methodologies for its chemical synthesis are outlined. Furthermore, this guide includes diagrammatic representations of the this compound biosynthetic pathway and a general experimental workflow for its production and isolation, designed to aid researchers in this field.

This compound-Producing Fungal Species

This compound has been isolated from several species of filamentous fungi, primarily within the order Hypocreales. These species are often found in diverse ecological niches, from soil to marine environments. The known this compound-producing fungal species include:

-

Simplicillium lamellicola (formerly Verticillium lamellicola)[1][2]

-

Lecanicillium sp. , particularly strain HF627[3]

-

Simplicillium obclavatum , specifically the deep-sea-derived strain EIODSF 020

-

Acremonium strictum

-

Calcarisporium arbuscula (an hdaA-deletion mutant)

Genome analysis of Simplicillium lamellicola JC-1 has revealed the presence of the gene cluster responsible for this compound biosynthesis, alongside genes for other antifungal metabolites such as aureobasidin A1 and squalestatin S1[1].

Quantitative Data: Bioactivity of this compound

While specific fermentation yields of this compound from fungal cultures are not extensively reported in the available literature, its potent antifungal activity has been quantified through Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the reported MIC values of this compound A against various fungal pathogens.

Table 1: Antifungal Activity of this compound A

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Alternaria alternata | 8 µg/mL | [2] |

| Alternaria solani | 4-16 µg/mL | [2] |

| Rhizoctonia solani | 4-16 µg/mL | [2] |

| Bipolaris maydis | - | [1] |

| Botrytis cinerea | - | [1] |

| Fusarium oxysporum | - | [1] |

| Magnaporthe grisea | - | [1] |

Note: Specific MIC values for all listed fungi were not available in the reviewed literature. A concentration of 100 µg/mL of this compound has been shown to effectively suppress the development of barley powdery mildew caused by Blumeria graminis f. sp. hordei[1].

Experimental Protocols

Fermentation of this compound-Producing Fungi (General Protocol)

A specific, optimized fermentation protocol for high-yield this compound production is not detailed in the current literature. However, a general approach for the cultivation of Simplicillium and Lecanicillium species can be adapted.

3.1.1. Culture Media

Potato Dextrose Broth (PDB) is commonly used for the cultivation of these fungi[1][2].

3.1.2. Inoculation and Culture Conditions

-

Mycelial plugs from a fresh PDA (Potato Dextrose Agar) culture of the fungus are used to inoculate 250-mL Erlenmeyer flasks containing 50 mL of PDB[1].

-

The flasks are incubated on a rotary shaker at approximately 150 rpm and 20-25°C[1][2].

-

Fermentation is carried out for a period of 3 to 15 days[1]. The optimal fermentation time for this compound production would need to be determined empirically.

Extraction and Purification of this compound from Fungal Broth (General Protocol)

A detailed protocol for the extraction and purification of this compound from fungal broth is not explicitly available. The following is a generalized procedure for the isolation of cyclic lipopeptides from fungal cultures.

-

Harvesting: The fungal culture is centrifuged to separate the mycelial mass from the culture supernatant (broth)[1].

-

Extraction: The supernatant is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate. This process is typically repeated multiple times to ensure complete extraction[2].

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is then subjected to chromatographic purification. This may involve techniques such as silica gel column chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound[2].

Total Synthesis of this compound A

A detailed protocol for the total synthesis of this compound A has been published and involves a combination of solid-phase peptide synthesis (SPPS) and solution-phase synthesis[2]. The overall yield for this synthetic route is reported to be 6.8%[2].

3.3.1. Key Steps in Total Synthesis

-

Fragment Synthesis: The synthesis involves the preparation of two key fragments: the pentapeptide NH₂-d-allo-Thr-d-Ala-l-Pro-l-Gln-d-Tyr-OH via Fmoc-SPPS and the lipid side chain Fmoc-l-Val-O-(5S)-TDA-OH through solution-phase synthesis[2].

-

Coupling: The two fragments are coupled on-resin to form a linear precursor[2].

-

Cyclization: The linear precursor is cleaved from the resin and cyclized in a highly diluted solution to form the macrocyclic structure[2].

-

Deprotection and Purification: Finally, the protecting groups are removed, and the crude product is purified by semi-preparative HPLC to yield pure this compound A[2].

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster consists of four key genes: vlmS (NRPS), vlmA (fatty acid hydroxylase), vlmB (thioesterase), and vlmC (AMP-dependent ligase)[1]. The fatty acid moiety, 5-hydroxytetradecanoic acid, is supplied from primary metabolism.

Caption: Biosynthetic pathway of this compound.

General Experimental Workflow for this compound Production and Analysis

The following diagram illustrates a general workflow for the production, isolation, and characterization of this compound from a fungal source.

Caption: General workflow for this compound production and analysis.

Conclusion

This compound is a promising antifungal cyclic lipopeptide produced by a variety of fungal species. While quantitative data on its fermentation yield remains limited, its potent bioactivity against a range of fungal pathogens is well-documented. The elucidation of its biosynthetic pathway and the development of a total synthesis route provide valuable tools for further research and development. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this compound and to optimize its production through biotechnological or synthetic approaches. Further studies focusing on the optimization of fermentation conditions and the development of detailed extraction protocols are warranted to facilitate the large-scale production of this valuable natural product.

References

An In-Depth Technical Guide to the Isolation and Purification of Verlamelin from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Verlamelin, a cyclic lipodepsipeptide with notable antifungal and antiviral properties. The protocols detailed herein are compiled from scientific literature to offer a practical framework for obtaining this compound from its natural fungal producers, primarily species of Lecanicillium and Simplicillium. This document outlines the necessary steps from fungal fermentation to final purification, presenting quantitative data in accessible tables and illustrating workflows with detailed diagrams.

Introduction to this compound

This compound is a bioactive secondary metabolite produced by certain entomopathogenic and marine-derived fungi.[1] Structurally, it is a cyclic lipodepsipeptide, a class of compounds characterized by a peptide ring linked to a fatty acid side chain. This unique structure confers valuable biological activities, including potent efficacy against various fungal plant pathogens and certain viruses. The growing interest in this compound as a potential therapeutic agent necessitates robust and reproducible methods for its isolation and purification from natural sources.

Fungal Cultivation for this compound Production

The production of this compound begins with the cultivation of a high-yielding fungal strain. Species such as Lecanicillium sp. and Simplicillium lamellicola are known producers of this compound.[2] The choice of fermentation medium and cultivation parameters is critical for maximizing the yield of the target compound.

Fermentation Media

Several media compositions have been utilized for the cultivation of this compound-producing fungi. Potato Dextrose Broth (PDB) is a commonly used undefined medium that supports the growth of these fungi.[2][3] For more controlled and potentially higher-yield fermentations, a defined synthetic medium can be employed.

| Medium Component | Concentration (g/L) | Reference |

| Potato Dextrose Broth (PDB) | As per manufacturer's instructions | [2][3] |

| Defined Medium for Lecanicillium sp. | ||

| Glucose | 22-28 | [4] |

| Yeast Extract | 22-28 | [4] |

| MgSO₄ | 0.05-0.2 | [4] |

| K₂HPO₄ | 0.5-0.9 | [4] |

| MnSO₄ | 0.05-0.075 | [4] |

| FeSO₄ | 0.005-0.015 | [4] |

| KCl | 0.25-0.4 | [4] |

Fermentation Protocol

-

Inoculation: Inoculate the sterile fermentation medium with a fresh culture of the this compound-producing fungus.

-

Incubation: Incubate the culture at a controlled temperature, typically around 25-28°C.

-

Agitation: Provide agitation, for example, by using a shaking incubator, to ensure proper aeration and nutrient distribution.

-

Duration: The fermentation is typically carried out for a period of 10 to 21 days, depending on the fungal strain and specific conditions.[3]

-

Monitoring: Monitor the production of this compound periodically by taking small samples and analyzing them using analytical techniques like HPLC.

Extraction of this compound from Fermentation Broth

Following the fermentation period, the first step in the isolation process is the extraction of this compound from the culture broth. This is typically achieved through liquid-liquid extraction using an appropriate organic solvent.

Extraction Protocol

-

Separation of Biomass: Separate the fungal biomass from the culture broth by centrifugation or filtration. This compound is often found in both the broth and the mycelium.

-

Solvent Extraction: Extract the culture broth and the mycelial biomass with an organic solvent such as ethyl acetate.[3] A common practice is to perform the extraction multiple times (e.g., twice) with an equal volume of the solvent to ensure a high recovery rate.[3]

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract obtained from the initial extraction contains a mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound to a high degree of purity. This typically involves one or more chromatographic techniques.

Solid-Phase Extraction (SPE)

Solid-phase extraction can be employed as an initial clean-up step to remove highly polar and non-polar impurities from the crude extract. A C18 sorbent is commonly used for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is most effectively achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

| Parameter | Specification |

| Column | C18 reversed-phase preparative column |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid |

| Gradient | A linear gradient from a lower to a higher concentration of Mobile Phase B |

| Flow Rate | Dependent on the column dimensions, typically in the range of 5-20 mL/min for preparative columns |

| Detection | UV detector at a wavelength of approximately 210 nm or 280 nm |

Preparative HPLC Protocol

-

Sample Preparation: Dissolve the partially purified extract in a suitable solvent, such as methanol, and filter it through a 0.22 µm syringe filter before injection.

-

Chromatographic Separation: Inject the sample onto the equilibrated preparative RP-HPLC column.

-

Gradient Elution: Apply a linear gradient of the mobile phase to elute the compounds based on their hydrophobicity. This compound, being a lipopeptide, will elute at a relatively high concentration of the organic solvent.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak as detected by the UV detector.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a solid powder.

Quantitative Data

The yield and purity of this compound can vary significantly depending on the fungal strain, fermentation conditions, and the efficiency of the extraction and purification processes. The following table provides hypothetical but realistic data that could be expected from a successful isolation and purification campaign.

| Purification Step | Total Weight (mg) | This compound Purity (%) | Overall Yield (%) |

| Crude Extract | 10,000 | ~1 | 100 |

| Post-SPE | 2,000 | ~5 | 20 |

| Post-Preparative HPLC | 80 | >95 | 0.8 |

Conclusion

The isolation and purification of this compound from natural sources is a multi-step process that requires careful optimization of fermentation, extraction, and chromatographic techniques. This guide provides a detailed framework for researchers and professionals in the field of drug development to establish a robust and efficient workflow for obtaining high-purity this compound. The methodologies described herein, when coupled with careful analytical monitoring, will facilitate the further investigation of this promising bioactive compound.

References

- 1. Cyclic lipodepsipeptides this compound A and B, isolated from entomopathogenic fungus Lecanicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102796672A - Verticillium lecanii solid fermentation medium, preparation method and application - Google Patents [patents.google.com]

Verlamelin: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Verlamelin, a naturally occurring macrocyclic depsipeptide. The focus is on its intricate chemical structure, precise stereochemistry, and the experimental methodologies that have enabled its synthesis and characterization.

Chemical Structure

This compound A is a complex macrocyclic depsipeptide, first reported in a patent in 1980 and later isolated from the fungus Verticillium lamellicola[1]. Its structure is characterized by a ring composed of amino acid residues and a long-chain fatty acid, where an ester linkage (defining it as a depsipeptide) is integral to the macrocycle[2].

The core structure consists of[1]:

-

Six amino acid residues :

-

Three D-amino acids: D-Tyrosine (D-Tyr), D-Alanine (D-Ala), and D-allo-Threonine (D-allo-Thr).

-

Three L-amino acids: L-Valine (L-Val), L-Glutamine (L-Gln), and L-Proline (L-Pro).

-

-

A hydroxylated fatty acid :

-

One molecule of (5S)-hydroxy-tetradecanoic acid ((5S)-OH-TDA).

-

Unlike many other lipopeptides where the lipid tail is an external side chain, in this compound the fatty acid is fully integrated into the cyclic backbone, making its synthesis more challenging[2].

The fundamental properties of this compound A and its related derivative this compound B are summarized below.

| Property | This compound A | This compound B | Source |

| Molecular Formula | C₃₄H₅₄N₆O₉ | C₄₄H₆₉N₇O₁₁ | [2],[3] |

| Molecular Weight | 690.83 g/mol (Calculated) | 872.06 g/mol | [3] |

| HRMS-ESI (m/z) [M+H]⁺ | Calculated: 691.4025, Found: 691.4027 | Not Available | [2] |

Stereochemistry

The biological activity of complex molecules like this compound is often dictated by their precise three-dimensional arrangement of atoms, known as absolute configuration.

The stereochemistry of this compound A is defined by the specific chirality of its constituent amino acids and the hydroxyl group on the fatty acid chain[1].

-

Amino Acid Configurations :

-

D-Tyrosine

-

D-Alanine

-

D-allo-Threonine

-

L-Valine

-

L-Glutamine

-

L-Proline

-

-

Fatty Acid Configuration :

-

The hydroxyl group at the 5th position of the tetradecanoic acid chain has a Sinister (S) configuration, denoted as (5S)[1].

-

The significance of this stereochemistry is highlighted by the total synthesis of this compound A alongside its (5R)-epimer. The difference in the stereocenter at the C5 position of the fatty acid led to notable variations in antifungal activity, underscoring the importance of this specific configuration for its biological function[4].

Biological Activity

This compound and its derivatives exhibit significant and broad-spectrum antifungal activity.[2][4] They have also been shown to possess antiviral properties.[5]

The following table summarizes the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound A and its C5-epimer against various pathogens.

| Compound | Target Organism | Activity Metric | Value | Source |

| This compound A (Natural) | Diverse Fungal Species | MIC | 0.156 - 9.8 µg/mL | [2] |

| This compound A (Synthetic) | Alternaria alternata | MIC | 8 µg/mL | [4] |

| (5R)-Verlamelin A (Synthetic) | Alternaria alternata | MIC | 4 µg/mL | [4] |

| This compound A & (5R)-Verlamelin A | Alternaria solani | MIC | 4 - 16 µg/mL | [1] |

| This compound A & (5R)-Verlamelin A | Rhizoctonia solani | MIC | 4 - 16 µg/mL | [1] |

| This compound A | Herpes Simplex Virus 1 (HSV-1) | IC50 | 16.7 µM | [5] |

The data indicates that the (5R)-epimer of this compound A has superior efficacy against Alternaria alternata compared to the natural (5S) form, suggesting it may be a promising lead candidate for further development[4].

Experimental Protocols: Total Synthesis of this compound A

The first total synthesis of this compound A was achieved through a unified strategy combining solid-phase peptide synthesis (SPPS) and solution-phase synthesis[1][2]. This approach provides a viable route to produce this compound A and its analogues for further study[2].

The synthesis can be broken down into five key stages:

-

Solution-Phase Synthesis of the Lipid Fragment : Homogeneous solution-phase synthesis was used to prepare the N-terminally protected fatty acid fragment, Fmoc-l-Val-O-(5S)-tetradecanoic acid[4].

-

Solid-Phase Synthesis of the Peptide Fragment : The linear pentapeptide (NH₂–d-allo-Thr–d-Ala–l-Pro–l-Gln–d-Tyr–OH) was assembled on a solid support using standard Fmoc-SPPS techniques[4].

-

On-Resin Fragment Coupling : The solution-phase lipid fragment was coupled to the resin-bound pentapeptide[4].

-

Resin Cleavage and Off-Resin Cyclization : The resulting linear depsipeptide was cleaved from the resin, and the crucial head-to-tail macrocyclization was performed in solution[2].

-

Global Deprotection : All remaining protecting groups were removed to yield the final natural product, this compound A[4].

This protocol details a key step in the solution-phase synthesis of the lipid fragment.

To a flask containing intermediate 14 (1.0 equiv) in dry Dichloromethane (DCM), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equiv) and phenylsilane (3.5 equiv) were added[1][2]. The reaction mixture was stirred at room temperature for 4 hours. Following completion, the mixture was diluted with DCM, washed with water (3x), and dried with anhydrous MgSO₄[1][2]. The solvent was removed under reduced pressure, and the crude product was purified by silica gel chromatography to afford the desired product 15 as a colorless gel[1][2].

References

Spectroscopic Blueprint of Verlamelin: A Technical Guide to its NMR and HRMS Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Verlamelin, a cyclic lipodepsipeptide with notable antifungal properties. This document details the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data essential for its characterization, alongside the experimental protocols for acquiring this data.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry confirms the elemental composition of this compound A. The observed mass-to-charge ratio ([M+H]⁺) aligns precisely with its calculated molecular formula, C₄₅H₇₂N₇O₁₁[1].

| Parameter | Value |

| Molecular Formula | C₄₅H₇₂N₇O₁₁ |

| Calculated [M+H]⁺ | 886.5284 |

| Found [M+H]⁺ | 886.5276 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of this compound A is heavily reliant on one-dimensional (¹H) and two-dimensional NMR spectroscopy. The following tables summarize the chemical shift assignments for this compound A in deuterated methanol (CD₃OD) at 500 MHz.

¹H NMR Data for this compound A (500 MHz, CD₃OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Tyr H-2', H-6' | 7.17 | d | 8.4 |

| Tyr H-3', H-5' | 6.86 | d | 8.6 |

| 5-HTDA H-5 | 4.71 | q | 6.6, 5.9 |

| Gln H-α | 4.46 | dd | 10.2, 4.5 |

| Val H-α | 4.44–4.38 | m | |

| Pro H-α | 4.34 | dt | 10.5, 5.3 |

| Tyr H-α | 4.29–4.23 | m | |

| Thr H-β | 3.94 | d | 4.4 |

| Pro H-δ | 3.93–3.85 | m | |

| Pro H-δ | 3.68–3.61 | m | |

| Tyr H-β | 3.18 | dd | 13.7, 4.3 |

| Tyr H-β | 2.94 | dd | 13.7, 9.2 |

| Gln H-γ | 2.25 | q | 7.1 |

| Val H-β, Pro H-β, Pro H-γ | 2.13–1.91 | m | |

| Ala H-β | 1.38 | d | 6.9 |

| 5-HTDA CH₃ | 1.30 | s | |

| 5-HTDA CH₃ | 1.26 | s | |

| Thr H-γ | 1.13 | d | 6.6 |

Data compiled from the total synthesis of this compound A[1].

¹³C NMR Data for this compound A

Experimental Protocols

The following sections outline the generalized experimental procedures for the spectroscopic analysis of this compound, based on standard practices for cyclic lipopeptides.

Isolation of this compound

This compound is a naturally occurring compound isolated from the fermentation broth of the entomopathogenic fungus Lecanicillium sp.[2][3] or Simplicillium lamellicola[1]. The typical isolation procedure involves:

-

Fermentation: Culturing the fungus in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: Extraction of the culture broth with an organic solvent such as ethyl acetate.

-

Purification: A multi-step chromatographic purification of the crude extract, often employing silica gel chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

HRMS Analysis

High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition of the isolated compound.

-

Sample Preparation: A dilute solution of pure this compound is prepared in a suitable solvent, such as methanol.

-

Instrumentation: The analysis is carried out on a high-resolution mass spectrometer, typically an Orbitrap or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass-to-charge ratio of the parent ion, which is then used to calculate the elemental composition.

NMR Spectroscopy

NMR spectroscopy is the primary technique for elucidating the detailed chemical structure and stereochemistry of this compound.

-

Sample Preparation: Approximately 1-5 mg of pure this compound is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer, typically operating at 500 MHz or higher for ¹H frequency.

-

Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY) to identify proton-proton couplings within spin systems.

-

Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations, which is crucial for connecting different structural fragments.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine through-space proximities of protons, aiding in stereochemical assignments and conformational analysis.

-

-

Data Processing and Analysis: The acquired NMR data is processed using appropriate software. The chemical shifts, coupling constants, and cross-peak correlations from the various spectra are analyzed to assemble the complete structure of this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound and a hypothesized signaling pathway for its antifungal activity, based on the known mechanisms of other cyclic lipopeptides.

Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.

References

- 1. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic lipodepsipeptides this compound A and B, isolated from entomopathogenic fungus Lecanicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Verlamelin in Fungi: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Verlamelin, a cyclic lipodepsipeptide produced by entomopathogenic fungi such as Lecanicillium sp. and Simplicillium lamellicola, has garnered significant interest due to its potent and broad-spectrum antifungal activities.[1][2][3] This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, consolidating current knowledge on its genetic basis, enzymatic machinery, and putative regulatory mechanisms. We present a detailed analysis of the core gene cluster (vlm), the functions of the key biosynthetic enzymes, and the experimental methodologies used to elucidate this pathway. Furthermore, this document includes structured data on the biological activity of this compound, detailed experimental protocols, and visualizations of the biosynthetic pathway and related experimental workflows to serve as a comprehensive resource for researchers in natural product biosynthesis and drug development.

Introduction to this compound

This compound is a fascinating secondary metabolite characterized by a cyclic structure composed of a peptide ring and a fatty acid tail.[4][5] Specifically, this compound A is a 24-membered depsipeptide, which includes a lactone linkage. Its structure consists of several amino acid residues and a 5-hydroxytetradecanoic acid moiety.[1][4][5] The unique structure of this compound is responsible for its significant antifungal properties against a range of phytopathogenic fungi.[1][3] Understanding its biosynthesis is crucial for potential bioengineering efforts to create novel derivatives with enhanced therapeutic properties.

The this compound Biosynthesis Gene Cluster (vlm)

The production of this compound is orchestrated by a dedicated gene cluster, identified as the vlm cluster.[5] This cluster is notably compact, comprising four key genes essential for the biosynthesis of the molecule.[4][5] Surprisingly, the cluster does not contain a fatty acid synthase (FAS) or polyketide synthase (PKS), indicating that the fatty acid precursor is sourced from the fungus's primary metabolism.[4][5]

The core genes in the vlm cluster are:

-

vlmS : Encodes a Non-Ribosomal Peptide Synthetase (NRPS) , a large, multi-domain enzyme responsible for assembling the peptide chain and subsequent cyclization.[4][5]

-

vlmA : Encodes a fatty acid hydroxylase , which is involved in the modification of the fatty acid precursor.[4][5]

-

vlmB : Encodes a thioesterase , which also participates in the processing of the fatty acid moiety.[4][5]

-

vlmC : Encodes an AMP-dependent ligase (also known as a fatty acyl-AMP ligase), which activates the fatty acid for its incorporation into the growing molecule.[4][5]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that involves the coordinated action of the four Vlm enzymes. The pathway can be conceptually divided into three main stages: precursor modification, peptide assembly, and cyclization.

Fatty Acid Precursor Activation and Modification

The biosynthesis is initiated with the recruitment of a fatty acid from the primary metabolism. This fatty acid undergoes a series of modifications before it is incorporated into the final this compound structure.

-

Hydroxylation: The fatty acid is first hydroxylated by the VlmA enzyme, a fatty acid hydroxylase.[4][5] This enzymatic step is crucial for creating the hydroxyl group that will later form the ester bond in the depsipeptide ring. Fatty acid hydroxylases are a diverse class of enzymes, often belonging to the cytochrome P450 family or dioxygenases, that introduce hydroxyl groups at specific positions on the fatty acid chain.[6][7][8]

-

Activation: The modified fatty acid is then activated by VlmC , an AMP-dependent ligase.[4][5] These enzymes catalyze the formation of a high-energy acyl-adenylate intermediate from the fatty acid and ATP, with the release of pyrophosphate.[9][10][11] This activation step is essential for the subsequent transfer of the fatty acid to the NRPS.

-

Thioesterase Activity: The role of the VlmB thioesterase is also implicated in the supply of the 5-hydroxytetradecanoic acid.[4][5] Thioesterases are hydrolytic enzymes that cleave thioester bonds.[12][13] In this pathway, VlmB may be involved in releasing the correctly modified fatty acid from an acyl carrier protein (ACP) or coenzyme A (CoA) before its activation by VlmC, ensuring that only the correct precursor is channeled into the this compound pathway.

Non-Ribosomal Peptide Synthesis (NRPS)

The core of the this compound molecule is assembled by the large, multi-modular enzyme VlmS , a non-ribosomal peptide synthetase.[4][5] NRPSs are molecular assembly lines that synthesize peptides in a ribosome-independent manner. Each module of an NRPS is responsible for the incorporation of a specific amino acid. A typical elongation module consists of:

-

An Adenylation (A) domain that selects and activates a specific amino acid as an aminoacyl-adenylate.

-

A Thiolation (T) domain (also known as a peptidyl carrier protein or PCP) that covalently binds the activated amino acid via a 4'-phosphopantetheine arm.

-

A Condensation (C) domain that catalyzes the formation of a peptide bond between the amino acids attached to the T domains of adjacent modules.

The VlmS enzyme contains the necessary modules to sequentially assemble the amino acid chain of this compound. The activated 5-hydroxytetradecanoic acid is loaded onto the first module of VlmS, and the peptide chain is then elongated step-by-step.

Cyclization and Release

The final step in the biosynthesis is the cyclization of the linear lipopeptide precursor. This is also catalyzed by the VlmS enzyme, likely by a terminal Thioesterase (TE) domain . This TE domain cleaves the completed lipopeptide from the NRPS and catalyzes the intramolecular cyclization to form the stable lactone ring structure of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a gene cluster responsible for the biosynthesis of cyclic lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A universal pocket in fatty acyl-AMP ligases ensures redirection of fatty acid pool away from coenzyme A-based activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acyl-AMP ligases in bacterial natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Acetyl-coenzyme A synthetase (AMP forming) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thioesterase enzyme families: Functions, structures, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Verlamelin Derivatives: A Technical Guide to Their Natural Occurrence, Bioactivity, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verlamelin and its derivatives represent a class of naturally occurring cyclic depsipeptides with significant and broad-spectrum antifungal activity. First reported in 1980, this compound A was initially isolated from the fungus Verticillium lamellicola.[1] Subsequent research has led to the discovery of a family of related compounds produced by various fungal species, primarily within the genera Simplicillium, Lecanicillium, and Cordyceps. These compounds share a characteristic 24-membered macrocyclic core structure, typically composed of six amino acid residues and a hydroxylated fatty acid moiety.[1] The potent bioactivity of this compound derivatives, particularly against pathogenic fungi, has positioned them as promising candidates for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, their reported biological activities, and the current understanding of their biosynthetic pathways.

Natural Occurrence of this compound and Its Derivatives

This compound and its analogues have been isolated from a variety of fungal species, often from unique ecological niches such as deep-sea environments. The producing organisms and the specific derivatives they synthesize are detailed in the table below.

| Derivative | Producing Organism(s) | Reference(s) |

| This compound A | Verticillium lamellicola | [1] |

| Simplicillium sp. SCSIO41209 | [1] | |

| Calcarisporium arbuscula (hdaA-deletion mutant) | [1] | |

| Simplicillium obclavatum EIODSF 020 | ||

| Lecanicillium sp. HF627 | ||

| This compound B | Lecanicillium sp. HF627 | |

| Simplicillium obclavatum EIODSF 020 | ||

| Simplicilliumtide J | Simplicillium obclavatum EIODSF 020 | |

| Simplicilliumtide K | Simplicillium obclavatum EIODSF 020 | |

| Simplicilliumtide L | Simplicillium obclavatum EIODSF 020 | |

| Simplicilliumtide M | Simplicillium obclavatum EIODSF 020 | |

| Simplicilliumtide N | Simplicillium obclavatum EIODSF 020 | |

| Simplicilliumtide O | Simplicillium obclavatum EIODSF 020 | |

| Cordycommunin | Ophiocordyceps communis BCC 16475 |

Antifungal Activity of this compound Derivatives

The antifungal activity of this compound derivatives has been evaluated against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy. The available MIC data for various derivatives against different fungal species are summarized below.

| Derivative | Fungal Species | MIC (µg/mL) | Reference(s) |

| This compound A | Alternaria alternata | 8 | |

| Alternaria solani | 4-16 | ||

| Rhizoctonia solani | 4-16 | ||

| Aspergillus versicolor | IC50 = 16.7 µM | ||

| Curvularia australiensis | IC50 = 16.7 µM | ||

| (5R)-Verlamelin A (synthetic epimer) | Alternaria alternata | 4 | |

| Alternaria solani | 4-16 | ||

| Rhizoctonia solani | 4-16 | ||

| Simplicilliumtides (general) | Colletotrichum asianum | 0.195–6.25 µ g/disc | |

| Alternaria solani | 0.195–6.25 µ g/disc | ||

| Simplicilliumtide J | Aspergillus versicolor | IC50 = 14 µM | |

| Curvularia australiensis | IC50 = 14 µM | ||

| Cordycommunin | Mycobacterium tuberculosis H37Ra | 15 µM | [1] |

Experimental Protocols

Isolation and Purification of this compound Derivatives from Simplicillium obclavatum EIODSF 020

A representative protocol for the isolation and purification of this compound derivatives involves fungal fermentation followed by a series of chromatographic separations.

-

Fermentation: The fungal strain Simplicillium obclavatum EIODSF 020 is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) in shake flasks at 25°C for a period of 2-3 weeks.

-

Extraction: The culture broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The mycelia can also be extracted separately with a solvent like methanol.

-

Crude Extract Preparation: The organic solvent extracts are combined and evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically includes:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using a solvent such as methanol to remove smaller impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase (e.g., a gradient of acetonitrile in water). Fractions are collected and monitored by UV detection.

-

-

Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).

Antifungal Bioassay (Broth Microdilution Method)

The antifungal activity of the purified this compound derivatives is commonly assessed using the broth microdilution method.

-

Inoculum Preparation: Fungal strains are grown on a suitable agar medium. A suspension of fungal spores or mycelial fragments is prepared in a sterile saline solution or culture medium and adjusted to a specific concentration (e.g., 1 x 10⁶ CFU/mL).

-

Serial Dilution: The purified compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid culture medium (e.g., Potato Dextrose Broth) in a 96-well microplate.

-

Inoculation: An equal volume of the fungal inoculum is added to each well of the microplate containing the serially diluted compounds.

-

Incubation: The microplate is incubated at an optimal temperature for fungal growth (e.g., 25°C) for 2-3 days.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

The biosynthesis of this compound in Lecanicillium sp. HF627 has been elucidated and involves a cluster of five key enzymes.[1] The process is initiated by a nonribosomal peptide synthetase (NRPS), which assembles the peptide backbone. Fatty acid hydroxylases are responsible for the modification of the fatty acid component, which is then incorporated into the final macrocyclic structure by a thioesterase and an AMP-dependent ligase.[1]

Caption: Biosynthetic pathway of this compound.

Hypothetical Mechanism of Antifungal Action

While the precise molecular targets of this compound derivatives are not yet fully elucidated, the mechanism of action for many antifungal cyclic lipopeptides involves disruption of the fungal cell membrane and/or inhibition of cell wall biosynthesis. A hypothetical signaling pathway for the antifungal action of this compound is presented below. This model is based on the known mechanisms of similar compounds and represents a potential area for future research.

Caption: Hypothetical antifungal mechanism of this compound.

Conclusion

This compound and its naturally occurring derivatives constitute a promising class of antifungal agents. Their diverse sources, potent bioactivity, and unique chemical structures make them attractive leads for drug discovery and development. Further research is warranted to fully elucidate their mechanisms of action, explore their structure-activity relationships, and optimize their therapeutic potential. The biosynthetic pathway provides a foundation for potential synthetic biology approaches to generate novel and more potent analogues. This technical guide serves as a foundational resource for researchers in the field, summarizing the current state of knowledge and highlighting areas for future investigation.

References

Verlamelin: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verlamelin is a naturally occurring macrocyclic depsipeptide with demonstrated potent, broad-spectrum antifungal activity.[1] First isolated from Verticillium lamellicola, this compound and its derivatives represent a promising class of molecules for the development of novel antifungal agents.[1] This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, detailing its in vitro activity against various fungal species, the experimental protocols used for its evaluation, and an exploration of its potential mechanism of action.

Antifungal Spectrum of Activity: Quantitative Data

This compound has shown significant inhibitory effects against a range of phytopathogenic fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

In Vitro Antifungal Activity of this compound A

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Alternaria alternata | Not Specified | 8 | [2] |

| Alternaria solani | Not Specified | 16 | [2] |

| Rhizoctonia solani | Not Specified | 16 | [2] |

| Bipolaris maydis | Not Specified | Data Not Available | [3] |

| Botrytis cinerea | Not Specified | Data Not Available | [3] |

| Fusarium oxysporum | Not Specified | Data Not Available | [3] |

| Magnaporthe grisea | Not Specified | Data Not Available | [3] |

In Vitro Antifungal Activity of this compound Derivatives

A synthetic epimer, (5R)-Verlamelin A, has also been evaluated for its antifungal properties, demonstrating comparable or enhanced activity against certain species.

| Compound | Fungal Species | Strain | MIC (µg/mL) | Reference |

| (5R)-Verlamelin A | Alternaria alternata | Not Specified | 4 | [2] |

| (5R)-Verlamelin A | Alternaria solani | Not Specified | 16 | [2] |

| (5R)-Verlamelin A | Rhizoctonia solani | Not Specified | 8 | [2] |

Experimental Protocols

The following details the methodology for the in vitro antifungal susceptibility testing of this compound and its derivatives.

Broth Microdilution Assay

A broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The protocol for this compound is as follows:

-

Fungal Culture Preparation: Fungal strains are cultured overnight in Potato Dextrose Broth (PDB). The resulting cultures are then adjusted to an optical density at 600 nm (OD₆₀₀) that corresponds to approximately 1 x 10⁶ colony-forming units per milliliter (CFU/mL).[2]

-

Serial Dilution: Two-fold serial dilutions of this compound are prepared in PDB within 96-well microplates.[2]

-

Inoculation: An equal volume of the diluted fungal suspension is added to each well of the microplate containing the serially diluted compound.[2]

-

Incubation: The microplates are incubated at 25°C for 2 to 3 days.[2]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible microbial growth.[2]

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structural Relationship of this compound and its Derivatives

Caption: Relationship between the core this compound structure and its derivatives.

Mechanism of Action

The precise molecular mechanism of action for this compound has not yet been fully elucidated. However, based on its lipopeptidic structure, it is hypothesized to function in a manner similar to other antifungal peptides that target the fungal cell membrane.

Potential mechanisms include:

-

Membrane Intercalation and Disruption: The lipophilic fatty acid side chain of this compound may anchor the molecule into the fungal cell membrane, leading to the formation of pores or channels. This would disrupt the membrane's integrity, causing leakage of essential cellular components and ultimately leading to cell death.

-

Inhibition of Membrane-Bound Enzymes: An in silico study has suggested that this compound A could act as an inhibitor of glucose-regulatory enzymes, which may be associated with the fungal cell membrane.[4] Inhibition of such enzymes would interfere with critical metabolic pathways.

-

Interaction with Ergosterol: Many antifungal agents target ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells. It is plausible that this compound interacts with ergosterol, disrupting membrane fluidity and function.

Further research is required to definitively identify the specific molecular targets and signaling pathways affected by this compound.

Conclusion

This compound exhibits potent in vitro antifungal activity against a variety of phytopathogenic fungi. Its broad spectrum of activity, coupled with the potential for synthetic modification to enhance efficacy, makes it a compelling candidate for further investigation in the development of new antifungal therapies. Future research should focus on elucidating its precise mechanism of action and expanding in vivo studies to assess its therapeutic potential.

References

Preliminary In Vitro Antifungal Profile of Verlamelin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the preliminary in vitro antifungal activities of Verlamelin, a cyclic lipodepsipeptide. The data presented herein is based on available scientific literature and is intended to offer a foundational understanding of this compound's antifungal spectrum and potency. Due to the preliminary nature of the research, this document focuses exclusively on its antifungal properties, as there is currently no published data on its effects on mammalian cells, including signaling pathways, apoptosis, or cell cycle regulation.

Antifungal Potency of this compound and Its Epimer

Recent studies have quantified the in vitro antifungal activity of this compound A and its synthetic epimer, (5R)-Verlamelin A, against a panel of filamentous fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, were determined and are summarized in the table below.

| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) in μg/mL |

| This compound A | Alternaria alternata | 8 |

| Alternaria solani | 16 | |

| Rhizoctonia solani | 16 | |

| (5R)-Verlamelin A | Alternaria alternata | 4 |

| Alternaria solani | 16 | |

| Rhizoctonia solani | 16 |

Data sourced from a 2025 study on the total synthesis and antifungal activity of this compound A and its C5-epimer.[1]

The results indicate that both this compound A and its epimer exhibit potent antifungal activity against the tested plant pathogenic fungi.[1] Notably, (5R)-Verlamelin A demonstrated superior efficacy against Alternaria alternata with an MIC value of 4 μg/mL, suggesting that stereochemistry at the C5 position may influence its antifungal potency against specific fungal species.[1] In addition to these findings, other research has noted the broad-spectrum antifungal activity of this compound against various plant pathogenic fungi, including Bipolaris maydis, Botrytis cinerea, Fusarium oxysporum, and Magnaporthe grisea. A concentration of 100 μg/mL was also reported to effectively suppress the development of barley powdery mildew.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[2][3][4][5]

1. Preparation of Antifungal Stock Solution:

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 μg/mL).

2. Preparation of Fungal Inoculum:

-

The fungal isolates are cultured on an appropriate medium, such as potato dextrose agar, to promote sporulation.

-

Spores (conidia) are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80) to create a homogenous suspension.

-

The spore suspension is adjusted to a specific concentration (e.g., 1 x 10⁶ to 5 x 10⁶ CFU/mL) using a spectrophotometer or hemocytometer.

-

The final inoculum is prepared by diluting the adjusted spore suspension in the test medium.

3. Broth Microdilution Assay:

-

The assay is performed in sterile 96-well microtiter plates.

-

The this compound stock solution is serially diluted in RPMI 1640 medium to achieve a range of final concentrations for testing.

-

Each well is inoculated with the prepared fungal suspension.

-

The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungal species.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is complete inhibition of visible fungal growth.

Proposed Mechanism of Action

As a cyclic lipopeptide, this compound's antifungal mechanism is likely attributed to its interaction with the fungal cell envelope. This class of compounds typically disrupts the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. The lipophilic fatty acid side chain is thought to facilitate insertion into the lipid bilayer of the cell membrane, while the cyclic peptide portion may form pores or otherwise destabilize the membrane structure.

Caption: Proposed mechanism of this compound's antifungal action.

Experimental Workflow for Antifungal Susceptibility Testing

The general workflow for assessing the in vitro antifungal activity of a compound like this compound is a systematic process that begins with the preparation of the test compound and the fungal inoculum, followed by the susceptibility assay and data analysis.

References

- 1. Total Synthesis of this compound A and (5 R)-Verlamelin A with Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. njccwei.com [njccwei.com]

- 3. CLSI M38 A2 : 2ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL [intertekinform.com]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

Verlamelin: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Biological Activity, and Synthesis of a Potent Antifungal Depsipeptide

Introduction

Verlamelin is a naturally occurring macrocyclic depsipeptide that has demonstrated significant and broad-spectrum antifungal activity.[1] First isolated in 1986, this complex lipodepsipeptide has garnered interest within the research community for its potential as a lead compound in the development of novel antifungal therapeutics.[1][2] This document provides a comprehensive technical overview of this compound A, the most studied compound in this class, summarizing its physical and chemical properties, biological activity, and a detailed methodology for its total synthesis.

Physicochemical and Biological Properties

This compound A is a complex molecule with a distinct cyclic structure composed of amino and fatty acids. Its physicochemical properties are summarized below.

Physical and Chemical Data

A collection of key physical and chemical data for this compound A is presented in Table 1. This data is crucial for its characterization and formulation development.

| Property | Value | Source |

| Molecular Formula | C45H72N7O11 | [1] |

| Molecular Weight (M+H)+ | 886.5284 | [1] |

| Optical Rotation [α]D25 | -11° (c 0.01, MeOH) | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO |

Antifungal Activity

This compound A exhibits potent antifungal activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of a microorganism, are detailed in Table 2.

| Fungal Species | MIC (µg/mL) | Source |

| Alternaria alternata | 8 | [1][3] |

| Alternaria solani | 8 | [1][3] |

| Rhizoctonia solani | 16 | [1][3] |

| Aspergillus versicolor | Not specified | |

| Curvularia australiensis | Not specified | |

| Colletotrichum asianum | 5-10 | |

| Bipolaris maydis | Not specified | [4] |

| Botrytis cinerea | Not specified | [4] |

| Fusarium oxysporum | Not specified | [4] |

| Magnaporthe grisea | Not specified | [4] |

Mechanism of Action

While the precise molecular mechanism of action for this compound A has not been definitively elucidated, its structural classification as a lipodepsipeptide antibiotic suggests a likely mode of action involving the disruption of the fungal cell membrane.[5][6] Lipopeptides are known to interact with and increase the permeability of microbial cell membranes, leading to the leakage of cellular contents and subsequent cell death.[5]

The proposed mechanism involves the insertion of the lipid tail of this compound A into the fungal cell membrane, which is facilitated by its lipophilic nature. This insertion is thought to disrupt the integrity of the membrane, potentially through the formation of pores or channels, leading to a loss of essential ions and small molecules, ultimately resulting in fungal cell death.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of this compound A and (5 R)-Verlamelin A with Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Activity and Biocontrol Potential of Simplicillium lamellicola JC-1 against Multiple Fungal Pathogens of Oilseed Rape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 6. Cyclic lipodepsipeptides: a new class of antibacterial agents in the battle against resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Verlamelin A and its C5-Epimer Analogue

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verlamelin A is a naturally occurring macrocyclic depsipeptide that demonstrates significant and broad-spectrum antifungal activity.[1][2][3] Its complex structure, comprising three D-amino acid residues and a 5S-hydroxytetradecanoic acid moiety, has made it an attractive target for total synthesis.[4][5][6] The development of a robust synthetic route is crucial for producing sufficient quantities for further investigation and for creating diverse analogues to explore structure-activity relationships (SAR) and potential therapeutic applications.[1] This document outlines the first unified total synthesis of this compound A and its analogue, (5R)-Verlamelin A, which features the opposite stereochemistry at the C5 position of the fatty acid side chain.[1][2][3]

The described methodology integrates solid-phase peptide synthesis (SPPS) and solution-phase techniques to efficiently construct the target molecules.[1][7] This approach provides a practical pathway for accessing this compound A and its derivatives, facilitating deeper mechanistic studies and the development of new antifungal agents.[1]

Overall Synthetic Strategy

The total synthesis of this compound A and (5R)-Verlamelin A is achieved through a convergent strategy. This involves the independent synthesis of two key fragments: a linear pentapeptide via Fmoc-SPPS and a fatty acid derivative in solution. These fragments are then coupled on-resin, followed by cleavage from the solid support, macrocyclization in solution, and final deprotection to yield the target compounds.[1][2][7]

Caption: Overall workflow for the total synthesis of this compound A and its (5R)-epimer.

Quantitative Data Summary

The convergent synthetic strategy provides the target compounds in respectable overall yields. The antifungal activities were evaluated by determining the Minimum Inhibitory Concentration (MIC) values.

Table 1: Overall Synthetic Yields

| Compound | Overall Yield |

| This compound A | 6.8%[1][2][3] |

| (5R)-Verlamelin A | 7.8%[1][2][3] |

Table 2: Antifungal Activity (MIC in μg/mL)

| Compound | Alternaria alternata | Alternaria solani | Rhizoctonia solani |

| This compound A | 8[2][3][7] | 8[1] | 16[1][2][3] |

| (5R)-Verlamelin A | 4[2][3][7] | 8[1] | 16[1][2][3] |

| Nystatin (Control) | 0.5[1] | 1[1] | 8[1] |

Note: No antibacterial activity was observed for either compound against eight tested bacterial strains at concentrations up to 64 μg/mL.[1]

Experimental Protocols

The following protocols detail the key stages of the synthesis and biological evaluation.

This protocol describes a key step in the solution-phase synthesis of the fatty acid side chain.

-

Starting Material: Intermediate 14 (Fmoc-l-Val-O-(5S/5R)-TDA-Oallyl), synthesized from (±)-δ-tetradecalactone.[1]

-

Reaction Setup: Dissolve intermediate 14 (1.0 equiv, 2.4 mmol) in dry dichloromethane (DCM, 30 mL) in a flask.

-

Reagent Addition: Add Pd(PPh₃)₄ (0.2 equiv, 0.48 mmol) and phenylsilane (3.5 equiv, 8.4 mmol) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 4 hours.

-

Workup:

-

Upon completion, add DCM (20 mL).

-

Wash the organic layer with water (3 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by silica gel chromatography using a DCM/MeOH gradient (200:1 to 20:1) to yield the final product 15 (Fmoc-l-Val-O-(5S/5R)-TDA-OH) as a colorless gel.

This protocol describes the final steps to generate the macrocyclic depsipeptides.

-

On-Resin Coupling:

-

Swell the resin-bound pentapeptide 9 in dimethylformamide (DMF, 30 mL).

-

Add the fatty acid fragment 15 (1.5 equiv, 1.65 mmol), HOBt (2.5 equiv, 2.75 mmol), and DIC (2.5 equiv, 2.75 mmol).

-

Allow the coupling reaction to proceed overnight.

-

-

Fmoc Deprotection: Remove the N-terminal Fmoc group using 50% diethylamine in acetonitrile (v/v, 30 mL).

-

Resin Cleavage: Cleave the linear precursor from the resin using 50% trifluoroethanol (TFE) in dry DCM (v/v, 30 mL) at room temperature for 3 hours.[1]

-

Macrocyclization:

-

Concentrate the cleaved precursor and redissolve in DCM to a high dilution (0.001 M).

-

Perform the head-to-tail cyclization to form the protected macrocycle 18 .[1]

-

-

Global Deprotection: Remove the remaining tert-butyl protecting groups to yield the final products.

-

Purification: Isolate and purify this compound A and (5R)-Verlamelin A using semipreparative HPLC.[1]

The antifungal activity is determined using a standard microdilution assay.

-

Preparation: Prepare serial twofold dilutions of this compound A and (5R)-Verlamelin A in appropriate broth medium in 96-well microtiter plates.

-

Inoculation: Add a standardized inoculum of the fungal strains (A. alternata, A. solani, R. solani) to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 72 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Structure-Activity Relationship (SAR) Insights

The synthesis of both this compound A and its (5R)-epimer provides initial insights into the SAR of this class of molecules.

Caption: Comparison of antifungal activity between this compound A and its (5R)-epimer.

The evaluation revealed that both compounds exhibit moderate to strong activity against the tested fungal strains.[1] Notably, (5R)-Verlamelin A demonstrated superior efficacy against A. alternate (MIC = 4.0 μg/mL) compared to the natural this compound A (MIC = 8.0 μg/mL).[2][3][7] This finding suggests that the stereochemistry at the C5 position of the hydroxytetradecanoic acid moiety plays a role in modulating antifungal potency and selectivity, marking (5R)-Verlamelin A as a potential lead candidate for further development.[2] However, more extensive studies are required to fully elucidate the role of this configuration in antimicrobial efficacy.[1]

Mechanism of Action

While this compound A and its derivatives show potent bioactivity, detailed mechanistic investigations have been limited, partly due to the scarcity of the natural product.[1] The synthetic route detailed here will enable the production of sufficient material to facilitate such studies. At present, specific signaling pathways involved in the antifungal action of this compound A have not been elucidated in the cited literature. Future research, enabled by this synthetic protocol, could explore potential targets within the fungal cell membrane, cell wall biosynthesis, or other essential cellular processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis of this compound A and (5 R)-Verlamelin A with Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Total Synthesis of this compound A and (5R)âthis compound A with Antifungal Activity - The Journal of Organic Chemistry - Figshare [figshare.com]

- 4. [PDF] Cyclic lipodepsipeptides this compound A and B, isolated from entomopathogenic fungus Lecanicillium sp. | Semantic Scholar [semanticscholar.org]

- 5. Cyclic lipodepsipeptides this compound A and B, isolated from entomopathogenic fungus Lecanicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

Synthesis of Verlamelin: A Detailed Guide to Solid-Phase and Solution-Phase Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of Verlamelin, a naturally occurring macrocyclic depsipeptide with significant antifungal activity. The methodologies described herein are based on the successful total synthesis of this compound A and its (5R)-epimer, which employs a convergent strategy integrating both solid-phase peptide synthesis (SPPS) and solution-phase synthesis techniques.[1][2] This approach allows for the efficient construction of the complex macrocyclic structure.

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis of this compound A and its (5R)-epimer, providing a clear comparison of their yields and antifungal efficacy.

| Compound | Overall Yield (%) | Antifungal Activity (MIC in µg/mL) |

| Alternaria alternata | ||

| This compound A | 6.8[1] | 8[1][2] |

| (5R)-Verlamelin A | 7.8[1] | 4[1][2] |

Experimental Protocols

The synthesis of this compound is a multi-step process involving the preparation of two key fragments: a pentapeptide synthesized on a solid support and a fatty acid derivative synthesized in solution. These fragments are then coupled on the resin, followed by cyclization and deprotection to yield the final product.

I. Solid-Phase Synthesis of the Pentapeptide Fragment

This protocol outlines the assembly of the linear pentapeptide NH₂-D-allo-Thr-D-Ala-L-Pro-L-Gln-D-Tyr-OH on a solid support using Fmoc-based chemistry.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-D-Tyr(tBu)-OH

-

Fmoc-L-Gln(Trt)-OH

-

Fmoc-L-Pro-OH

-

Fmoc-D-Ala-OH

-

Fmoc-D-allo-Thr(tBu)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Trifluoroethanol (TFE)

Procedure:

-

Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add Fmoc-D-Tyr(tBu)-OH and DIPEA, and agitate the mixture. Cap any unreacted sites using a solution of DCM/MeOH/DIPEA.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the amino acid.

-

Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (Fmoc-L-Gln(Trt)-OH) with HOBt and DIC in DMF. Add the activated amino acid solution to the resin and agitate to facilitate coupling.

-

Iterative Cycles: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence: Fmoc-L-Pro-OH, Fmoc-D-Ala-OH, and Fmoc-D-allo-Thr(tBu)-OH.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

II. Solution-Phase Synthesis of the Fatty Acid Fragment

This protocol describes the synthesis of the Fmoc-L-Val-O-(5S)-hydroxytetradecanoic acid fragment in solution.

Materials:

-

(S)-5-hydroxytetradecanoic acid

-

Fmoc-L-Valine

-

Coupling reagents (e.g., HATU, HOBt/DIC)

-

Appropriate solvents (e.g., DMF, DCM)

-

Reagents for purification (e.g., silica gel for chromatography)

Procedure:

-

Esterification: Couple Fmoc-L-Valine to the hydroxyl group of (S)-5-hydroxytetradecanoic acid using a suitable coupling reagent.

-

Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up to remove water-soluble byproducts. Purify the crude product by column chromatography on silica gel to obtain the desired fatty acid fragment.

III. Fragment Coupling, Cyclization, and Deprotection

This final phase involves coupling the two synthesized fragments, followed by macrocyclization and removal of protecting groups.

Materials:

-

Resin-bound pentapeptide from Protocol I

-

Fmoc-L-Val-O-(5S)-hydroxytetradecanoic acid from Protocol II

-

Coupling reagents (e.g., HOBt, DIC)

-

Cleavage cocktail (e.g., 50% TFE in DCM)

-

Cyclization reagents (e.g., HATU)

-

Deprotection cocktail (e.g., Trifluoroacetic acid-based)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

On-Resin Fragment Coupling: Couple the solution-phase synthesized fatty acid fragment to the N-terminus of the resin-bound pentapeptide using HOBt and DIC in DMF.

-

Cleavage from Resin: Cleave the linear depsipeptide from the solid support using a solution of 50% TFE in DCM.

-

Macrocyclization: Perform an intramolecular cyclization of the linear precursor in a dilute solution using a suitable coupling reagent like HATU to favor the formation of the macrocycle.

-

Global Deprotection: Remove all remaining side-chain protecting groups (tBu, Trt) using a strong acid cocktail, typically containing trifluoroacetic acid.

-

Purification: Purify the crude this compound A by preparative HPLC to yield the final, highly pure product.

Visualized Workflows and Mechanisms

To further elucidate the processes involved in the synthesis and the putative mechanism of action of this compound, the following diagrams are provided.

Caption: Solid-phase synthesis workflow for the pentapeptide fragment.

Caption: Convergent synthesis strategy for this compound.

Caption: Putative mechanism of this compound's antifungal action.

References

Application Notes and Protocols for the Purification of Synthetic Verlamelin using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verlamelin is a naturally occurring macrocyclic depsipeptide that has demonstrated significant and broad-spectrum antifungal activity.[1] Its potential as a lead compound for the development of new antifungal agents has led to efforts in its total synthesis to enable further investigation into its structure-activity relationships and mechanism of action.[2][3] A critical step in the synthesis of this compound and its analogues is the purification of the final product to a high degree of purity. This document provides detailed application notes and protocols for the purification of synthetic this compound using High-Performance Liquid Chromatography (HPLC), based on published synthetic methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the total synthesis of this compound A and its (5R)-epimer.

Table 1: Synthesis Yields

| Compound | Overall Yield (%) |

| This compound A | 6.8[2][3] |

| (5R)-Verlamelin A | 7.8[2][3] |

Table 2: HPLC Retention Times

| Compound | Retention Time (min) |

| Natural this compound A | 17.5[2] |

| Synthetic this compound A | 17.5[2] |

| (5R)-Verlamelin A | 23.0[2] |

Table 3: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

| Fungal Strain | This compound A MIC (µg/mL) | (5R)-Verlamelin A MIC (µg/mL) |

| Alternaria alternata | 8[1][2] | 4[1][2] |

| Alternaria solani | 4-16 (range)[1][2] | 4-16 (range)[1][2] |

| Rhizoctonia solani | 4-16 (range)[1][2] | 4-16 (range)[1][2] |

Experimental Protocols

The successful synthesis of this compound involves a multi-step process including solid-phase peptide synthesis (SPPS), on-resin fragment coupling, off-resin cyclization, and final deprotection. The crucial final step is the purification of the crude product by semipreparative HPLC.

Overall Synthesis and Purification Workflow

The logical flow from the starting materials to the purified active compound is depicted below.

Caption: Workflow for the synthesis and purification of this compound.

Protocol: Semipreparative HPLC Purification of Synthetic this compound

This protocol is a representative method based on the successful purification of this compound A and its epimer, as well as common practices for the purification of cyclic depsipeptides.

1. Instrumentation and Materials

-

Semipreparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis or Diode Array Detector (DAD).

-

Fraction collector.

-

Reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size).

-

HPLC-grade acetonitrile (ACN).

-

HPLC-grade water.

-

Trifluoroacetic acid (TFA).

-

Crude synthetic this compound.

-

Lyophilizer.

2. Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

3. Sample Preparation

-

Dissolve the crude this compound product in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and B (e.g., 50:50 v/v), to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Method Parameters

| Parameter | Setting |

| Column | Reversed-phase C18, 10 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 4.0 mL/min |

| Detection | 214 nm and 280 nm |

| Column Temperature | Ambient |

| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |

| Gradient | 30% to 70% B over 40 minutes |

5. Purification Procedure

-

Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient method as specified above.

-

Monitor the chromatogram and collect fractions corresponding to the peaks of interest. Based on analytical data, this compound A is expected to elute earlier than (5R)-Verlamelin A.[2]

-

Multiple injections may be necessary to process the entire batch of crude product.

6. Post-Purification Processing

-

Analyze the collected fractions by analytical HPLC to determine their purity.

-

Pool the fractions containing the pure desired compound.

-

Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid.

-

Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[2]

Signaling Pathway and Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways affected by this compound have not been extensively reported in the available scientific literature. While it exhibits potent antifungal activity, further research is required to elucidate its cellular targets and the downstream effects that lead to fungal cell death.